molecular formula C10H10F3NO2 B13593862 N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)acetamide CAS No. 74696-67-6

N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)acetamide

Cat. No.: B13593862
CAS No.: 74696-67-6
M. Wt: 233.19 g/mol
InChI Key: PIFSFLDFUOSNIB-UHFFFAOYSA-N
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Description

N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)acetamide is a chemical compound known for its unique structural features and potential applications in various fields. The presence of trifluoromethyl groups and a hydroxyethyl moiety makes it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)acetamide typically involves the reaction of 4-(1-hydroxy-2,2,2-trifluoroethyl)phenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyethyl group and trifluoromethyl groups enhances its potential for diverse applications in various fields .

Properties

CAS No.

74696-67-6

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide

InChI

InChI=1S/C10H10F3NO2/c1-6(15)14-8-4-2-7(3-5-8)9(16)10(11,12)13/h2-5,9,16H,1H3,(H,14,15)

InChI Key

PIFSFLDFUOSNIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(C(F)(F)F)O

Origin of Product

United States

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